molecular formula C19H20FN3O3 B3335472 Danofloxacine CAS No. 1217683-55-0

Danofloxacine

Cat. No. B3335472
CAS RN: 1217683-55-0
M. Wt: 357.4 g/mol
InChI Key: QMLVECGLEOSESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Danofloxacin is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . It is a small molecule with the chemical formula C19H20FN3O3 .


Synthesis Analysis

Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin .


Molecular Structure Analysis

The molecular structure of danofloxacin is available in various databases . The IUPAC name for danofloxacin is 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid .


Physical And Chemical Properties Analysis

Danofloxacin is a small molecule with the chemical formula C19H20FN3O3 and a molecular weight of 357.4 g/mol .

Relevant Papers

The relevant papers retrieved include studies on the effects of danofloxacin dosing regimen on gastrointestinal pharmacokinetics and fecal microbiome in steers .

Scientific Research Applications

RNA Aptamers for Danofloxacin Detection

Danofloxacin, a synthetic fluoroquinolone used in animal husbandry, presents several adverse reactions and can be toxic to humans if residues accumulate in foods. The study by Han, Yu, & Lee (2014) explored the use of SELEX technology to create RNA aptamers for the specific and high-affinity detection of danofloxacin, potentially offering a rapid and cost-effective sensing method that could replace more expensive and time-consuming techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

Target of Action

Danofloxacin, a member of the fluoroquinolone family, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Danofloxacin exerts its antimicrobial activity by inhibiting these enzymes, thereby preventing bacterial DNA from unwinding and duplicating . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication process of bacteria, which is a critical pathway for bacterial survival and proliferation .

Pharmacokinetics

The pharmacokinetics of danofloxacin have been studied in various animal species. After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration–time curve (AUC 0-∞) was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL for oral and intravenous administration, respectively . The corresponding elimination half-life (t 1/2λz) was measured as 11.24 ± 3.90 and 10.17 ± 3.72 hours . The total dose excreted in urine ranged between 2.84% to 3.94% in every two hours during the first 24 hours after administration .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by danofloxacin leads to the disruption of bacterial DNA replication and repair, resulting in bacterial cell death . This makes danofloxacin an effective antibiotic agent against a broad spectrum of Gram-negative and Gram-positive bacteria, mycoplasma, and chlamydia species .

Action Environment

The action of danofloxacin can be influenced by various environmental factors. For instance, the gastrointestinal environment can affect the absorption and distribution of danofloxacin . Moreover, the presence of other microbial species and the overall health status of the host organism can also impact the efficacy of danofloxacin .

Biochemical Analysis

Biochemical Properties

Danofloxacine plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication and transcription . These interactions are critical for its antibacterial effects. Additionally, this compound has been shown to interact with efflux transporters such as P-glycoprotein and MRP2, which can influence its absorption and distribution within the body .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It disrupts bacterial cell function by inhibiting DNA synthesis, leading to cell death. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce oxidative stress and apoptosis in certain cell types . Additionally, this compound has been observed to influence the expression of genes involved in inflammatory responses and immune regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV, forming a complex that prevents the supercoiling and relaxation of DNA necessary for replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. This compound’s interaction with efflux transporters also plays a role in its pharmacokinetics, affecting its absorption, distribution, and elimination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound remains stable under various conditions, but its efficacy can decrease due to the development of bacterial resistance . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . Additionally, studies have shown that this compound can degrade over time, affecting its potency and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections in livestock, such as respiratory diseases in cattle and pigs . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It undergoes biotransformation by liver enzymes, resulting in the formation of metabolites that are excreted via urine and feces . The primary metabolic pathways include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . These metabolic processes can influence the drug’s efficacy and toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues such as the lungs, intestines, and mammary glands . Efflux transporters like P-glycoprotein and MRP2 play a significant role in its transport, affecting its concentration in different tissues . This compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, this compound can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization can influence its activity and function, as well as its potential to induce cellular stress and apoptosis.

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVECGLEOSESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861213
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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